
6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 226.07 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
1. Chemical Rearrangement Studies
6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one has been involved in chemical rearrangement studies. Specifically, the rearrangement of halo-substituted amines in the presence of hydrohalic acids under reflux conditions has been observed, with the formation of various dihalolactams being a key outcome (McCord et al., 1982).
2. Role in Synthesizing Heterocyclic Compounds
This compound has also been used in the synthesis of heterocyclic compounds. For example, it reacted with primary amines to produce indeno[2,1-b][1,4]thiazines and indeno[2,1-b][1,4]benzothiazines, which are important in the development of various chemical structures (Nan'ya et al., 1992).
3. Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential as drug candidates. For instance, a derivative was synthesized as a G protein-coupled receptor 119 agonist, indicating its potential in probing pharmacological activities (Sakairi et al., 2012).
4. Investigating Molecular Configurations
Research into the absolute configuration of related bromo-dihydro-1H-inden-1-ols has been conducted, which are crucial intermediates in synthesizing biologically active compounds. These studies involved enzymatic kinetic resolution and X-ray diffraction analysis, contributing to a deeper understanding of molecular configurations (Prysiazhnuk et al., 2021).
5. Development of Dopamine Receptor Ligands
Additionally, the compound has been part of the synthesis and evaluation of dopamine receptors ligands, demonstrating its role in developing neurologically active substances (Claudi et al., 1996).
6. Synthesis of CCR5 Antagonists
There's also research on synthesizing orally active CCR5 antagonists using derivatives of this compound, highlighting its application in developing treatments for diseases like HIV (Ikemoto et al., 2005).
7. Anticancer Activity Evaluation
Finally, its derivatives have been evaluated for anticancer activities, indicating its potential in oncological research (Bekircan et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
6-amino-7-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRJYVAAFYLRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697945 | |
| Record name | 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681246-49-1 | |
| Record name | 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)

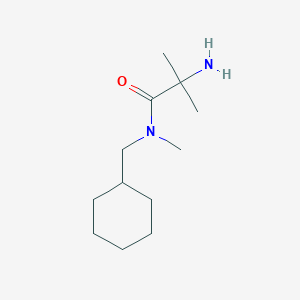
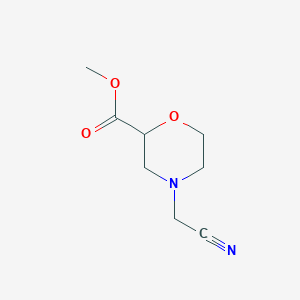
![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)
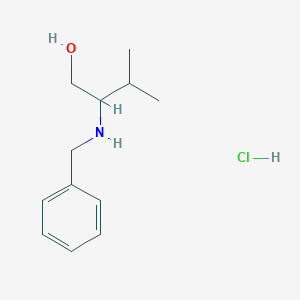
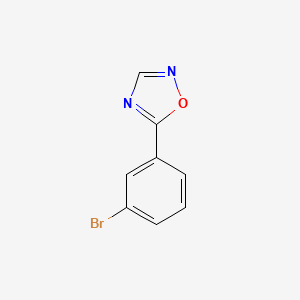
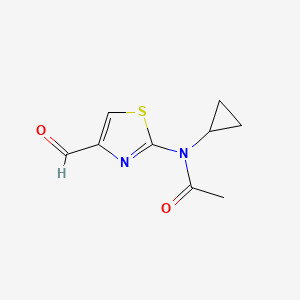
![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)
![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)

![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)


